molecular formula C23H30N4O4 B2958775 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 921896-59-5

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No. B2958775
M. Wt: 426.517
InChI Key: WCWKOVZVDHFEGT-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and spectral properties (UV-Vis, IR, NMR, MS).


Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Research into compounds affecting orexin receptors, which play a crucial role in sleep regulation, has been significant. For instance, compounds targeting orexin-1 and orexin-2 receptors have been explored for their sleep-promoting effects. One study found that blocking orexin-2 receptors could initiate and prolong sleep, suggesting potential applications in treating sleep disorders (Dugovic et al., 2009).

Anticancer Activity

Certain compounds with dimethoxyphenyl and dimethylamino groups have shown promise as anticancer agents. For example, compounds with the structure 2,3-dimethoxy-8,9-methylenedioxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one demonstrated potent topoisomerase I-targeting activity and cytotoxicity, highlighting their potential in cancer therapy (Ruchelman et al., 2004).

Neurokinin-1 Receptor Antagonism

Compounds targeting neurokinin-1 (NK1) receptors with potential therapeutic applications in treating emesis and depression have been identified. One such compound, characterized for its high affinity and oral activity as an NK1 antagonist, demonstrates the diversity of therapeutic areas such compounds can impact (Harrison et al., 2001).

Biocompatibility and Drug Delivery

Polymers with varying alkyl chain lengths, such as those containing methoxy and ethyl groups, have been evaluated for their cytotoxicity and potential in biomedical applications, including drug delivery systems. These studies underscore the importance of understanding the biocompatibility of such compounds for their safe use in medical applications (Kronek et al., 2011).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemical substances with care and to follow safety protocols. Always refer to Material Safety Data Sheets (MSDS) for information on handling, storage, and disposal.


properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)20(15-6-8-19-16(12-15)10-11-27(19)3)14-24-22(28)23(29)25-18-13-17(30-4)7-9-21(18)31-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKOVZVDHFEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

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